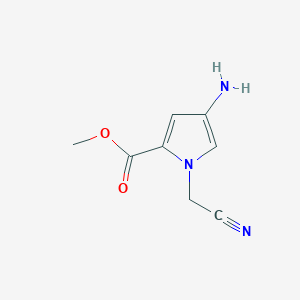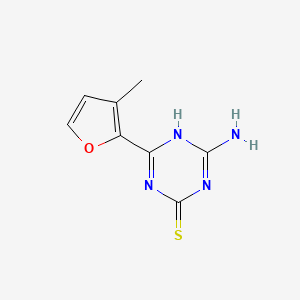
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a 3-methylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylfuran-2-carboxaldehyde with thiourea and an appropriate amine under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazine ring or the furan moiety.
Aplicaciones Científicas De Investigación
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(2-furyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-methylthiophen-2-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-methylpyridin-2-YL)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the 3-methylfuran moiety, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H8N4OS |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-amino-6-(3-methylfuran-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-3-13-5(4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14) |
Clave InChI |
AXCGNOBNYMJVGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
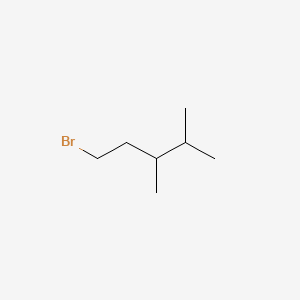

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
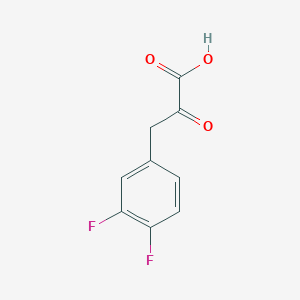
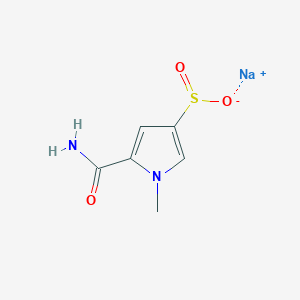
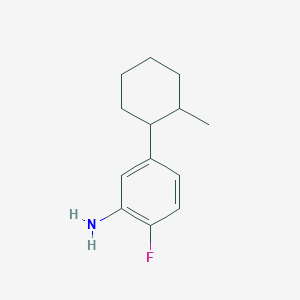
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
